Home > Products > Screening Compounds P143361 > N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide - 2034389-53-0

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

Catalog Number: EVT-2910026
CAS Number: 2034389-53-0
Molecular Formula: C17H20N4O
Molecular Weight: 296.374
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a potent and orally bioavailable small-molecule inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). [] It is currently in early clinical development for its potential in cancer treatment by targeting the RAS/RAF/MEK/ERK signaling cascade. []
  • Relevance: While GDC-0994 targets a different signaling pathway than N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide, both compounds share a 1-methyl-1H-pyrazole moiety within their structure. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] This compound shows promising preclinical activity against MET-dependent tumors due to its high target coverage and robust in vivo antitumor effects. []
  • Relevance: AMG 337 and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide share the 1-methyl-1H-pyrazole structural feature. [] This heterocycle is a common building block in medicinal chemistry, suggesting potential shared chemical properties despite targeting different biological targets.

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is an irreversible inhibitor of mutant epidermal growth factor receptor (EGFR) designed for treating non-small-cell lung cancer (NSCLC). [] This compound exhibits potent activity against common EGFR mutants (Del, L858R, T790M/L858R, and T790M/Del) while displaying selectivity over wild-type EGFR. []
  • Relevance: Similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide, PF-06747775 incorporates a 1-methyl-1H-pyrazole group. [] The presence of this moiety in different drug candidates highlights its versatility as a pharmacophore in medicinal chemistry.

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d)

  • Compound Description: 16d is a pyrazolo[3,4-b]pyridine derivative and a close analog of TAS-116, a selective inhibitor of heat shock protein 90 (HSP90α and HSP90β). [] These compounds represent promising anticancer agents due to their unique binding mode at the N-terminal ATP binding site of HSP90. []
  • Relevance: Both 16d and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide utilize the 1-methyl-1H-pyrazole scaffold. [] This structural similarity emphasizes the significance of this heterocycle in developing compounds with potential biological activities.

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 is a potent and selective dual inhibitor of c-Met and Ron tyrosine kinases, showing preferential binding to the activated kinase conformation. [] It demonstrates promising antitumor activity by inhibiting c-Met amplified tumors. []
  • Relevance: MK-8033 shares the 1-methyl-1H-pyrazol-4-yl moiety with N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound is designed to target kinases with a rare cysteine residue in the hinge region, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2. [] Its inhibitory potency against these kinases makes it a potential lead for developing novel therapeutic agents.
  • Relevance: It shares the 1-methyl-1H-pyrazol-4-yl group with N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide. [] This common structural element highlights its potential significance in designing bioactive molecules.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to overcome the cutaneous toxicity associated with earlier Akt inhibitors. [] It exhibits low activity in inducing keratinocyte apoptosis while demonstrating excellent anticancer cell proliferation potencies. []
  • Relevance: Hu7691 and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide both contain the 1-methyl-1H-pyrazole scaffold. [] The presence of this moiety in a compound with promising preclinical safety profiles suggests its potential value in designing well-tolerated drug candidates.

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. [] It is the first reported clinical candidate for this target and is being investigated as a potential treatment for schizophrenia. []
  • Relevance: PF-2545920 and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide both incorporate a 1-methyl-pyrazole group as part of their core structure. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery. [] It is being developed as a patient-administered therapy for neovascular age-related macular degeneration, aiming to provide a non-invasive alternative to current intravitreal injections. []
  • Relevance: Both Acrizanib and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide contain a 1-methyl-pyrazole moiety, highlighting its recurring use in designing molecules with therapeutic potential. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It displays favorable pharmacokinetics and increases cerebrospinal fluid (CSF) glycine concentrations in rats, making it a potential therapeutic agent for central nervous system disorders. []
  • Relevance: Both 7n and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide share the pyridine ring system, although in different substitution patterns. []

(2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and highly selective Janus Kinase 1 (JAK1) inhibitor. [] It exhibits good preclinical pharmacokinetics and enhanced antitumor activity when combined with the EGFR inhibitor osimertinib, suggesting potential in treating non-small cell lung cancer. []
  • Relevance: AZD4205 shares the methoxy-1-methyl-pyrazole group with N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide. []
Overview

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound characterized by the presence of a pyridine ring, a pyrazole moiety, and a cyclohexene structure. This compound has garnered attention in various fields due to its potential biological applications and unique chemical properties.

Source

The compound can be sourced from chemical suppliers and databases such as BenchChem and PubChem, which provide detailed information regarding its structure, synthesis methods, and applications in scientific research.

Classification

This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as an amide due to the presence of the carboxamide functional group. Its structural complexity allows it to participate in various chemical reactions and biological interactions.

Synthesis Analysis

Methods

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves several steps:

  1. Formation of the Pyrazole Ring: The synthesis begins with the preparation of 1-methyl-1H-pyrazole-4-carboxylic acid through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  2. Pyridine Ring Formation: The next step involves synthesizing the pyridine ring. This can be achieved through cyclization reactions involving suitable precursors that contain nitrogen atoms.
  3. Cyclohexene Integration: The cyclohexene moiety is introduced via a cyclization reaction that connects the pyrazole and pyridine components, often involving specific catalysts to facilitate the reaction.
  4. Amide Bond Formation: The final step involves creating the amide bond between the cyclohexene derivative and the pyridine-pyrazole component, typically using coupling agents or direct condensation methods .

Technical Details

The synthetic routes may vary based on available reagents and desired yield. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high purity and yield of the final product.

Molecular Structure Analysis

Structure

The molecular structure of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide can be represented with its IUPAC name reflecting its complex arrangement of atoms. The compound features:

  • A pyrazole ring (5-membered ring containing two nitrogen atoms).
  • A pyridine ring (6-membered aromatic ring with one nitrogen atom).
  • A cyclohexene structure (6-membered ring with a double bond).

Data

The molecular formula is C15H18N4OC_{15}H_{18}N_{4}O, and it has a molecular weight of approximately 270.33 g/mol. The structural representation can be visualized using molecular modeling software or chemical drawing tools.

Chemical Reactions Analysis

Reactions

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions including:

  1. Oxidation: This compound can be oxidized to form various derivatives, potentially enhancing its biological activity.
  2. Reduction: Reduction reactions can yield different amine derivatives useful in medicinal chemistry.
  3. Substitution Reactions: The presence of reactive sites allows for nucleophilic or electrophilic substitutions, making it versatile for further chemical modifications .

Technical Details

The choice of reagents and conditions for these reactions greatly influences the outcome, including yield and purity of products formed.

Mechanism of Action

The mechanism by which N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide exerts its biological effects typically involves interaction with specific molecular targets such as enzymes or receptors.

Process

Upon binding to these targets, it may inhibit or activate certain biological pathways, leading to therapeutic effects. For instance, it may modulate signaling pathways involved in inflammation or cancer progression depending on its specific interactions.

Data

Understanding these mechanisms requires detailed studies including binding affinity assays and cellular response evaluations.

Physical and Chemical Properties Analysis

Physical Properties

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide exhibits several notable physical properties:

  • Appearance: Typically exists as a solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility varies based on solvent choice; polar solvents may enhance solubility due to the presence of nitrogen-containing functional groups.

Relevant Data or Analyses

Data regarding melting point, boiling point, density, and other thermodynamic properties are essential for practical applications but may require experimental determination due to variability in synthesis methods .

Applications

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide has several scientific uses:

  1. Medicinal Chemistry: It is investigated for potential therapeutic applications due to its ability to interact with biological targets.
  2. Drug Development: The compound serves as a lead molecule in designing new drugs aimed at treating various diseases.
  3. Materials Science: Its unique structural features make it suitable for developing novel materials with specific electronic or optical properties.
  4. Biological Research: It can also be utilized as a tool compound to elucidate biological pathways involving nitrogen-containing heterocycles .

Properties

CAS Number

2034389-53-0

Product Name

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide

Molecular Formula

C17H20N4O

Molecular Weight

296.374

InChI

InChI=1S/C17H20N4O/c1-21-12-15(11-20-21)16-14(8-5-9-18-16)10-19-17(22)13-6-3-2-4-7-13/h2-3,5,8-9,11-13H,4,6-7,10H2,1H3,(H,19,22)

InChI Key

GPGHQUNHHUNPHY-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3CCC=CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.